molecular formula C20H20ClFN4OS B2951579 N-{[5-(butylsulfanyl)-4-(3-chlorophenyl)-4H-1,2,4-triazol-3-yl]methyl}-3-fluorobenzamide CAS No. 391914-58-2

N-{[5-(butylsulfanyl)-4-(3-chlorophenyl)-4H-1,2,4-triazol-3-yl]methyl}-3-fluorobenzamide

Cat. No.: B2951579
CAS No.: 391914-58-2
M. Wt: 418.92
InChI Key: ITAYJXRIMVIMHQ-UHFFFAOYSA-N
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Description

N-{[5-(butylsulfanyl)-4-(3-chlorophenyl)-4H-1,2,4-triazol-3-yl]methyl}-3-fluorobenzamide is a complex organic compound that belongs to the class of 1,2,4-triazole derivatives. These compounds are known for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties . The presence of the 1,2,4-triazole ring in its structure contributes to its significant pharmacological potential .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[5-(butylsulfanyl)-4-(3-chlorophenyl)-4H-1,2,4-triazol-3-yl]methyl}-3-fluorobenzamide typically involves multiple stepsThe final step involves the attachment of the 3-fluorobenzamide moiety .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, controlled temperatures, and pressure conditions to facilitate the reactions efficiently .

Chemical Reactions Analysis

Types of Reactions

N-{[5-(butylsulfanyl)-4-(3-chlorophenyl)-4H-1,2,4-triazol-3-yl]methyl}-3-fluorobenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the butylsulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

N-{[5-(butylsulfanyl)-4-(3-chlorophenyl)-4H-1,2,4-triazol-3-yl]methyl}-3-fluorobenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{[5-(butylsulfanyl)-4-(3-chlorophenyl)-4H-1,2,4-triazol-3-yl]methyl}-3-fluorobenzamide involves its interaction with specific molecular targets. The 1,2,4-triazole ring is known to interact with enzymes and proteins, inhibiting their activity. This can lead to antimicrobial effects by disrupting bacterial cell processes or anticancer effects by inhibiting cancer cell proliferation .

Comparison with Similar Compounds

Properties

IUPAC Name

N-[[5-butylsulfanyl-4-(3-chlorophenyl)-1,2,4-triazol-3-yl]methyl]-3-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20ClFN4OS/c1-2-3-10-28-20-25-24-18(26(20)17-9-5-7-15(21)12-17)13-23-19(27)14-6-4-8-16(22)11-14/h4-9,11-12H,2-3,10,13H2,1H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITAYJXRIMVIMHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCSC1=NN=C(N1C2=CC(=CC=C2)Cl)CNC(=O)C3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20ClFN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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